molecular formula C14H12O3 B12919625 5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde CAS No. 79694-73-8

5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde

Cat. No.: B12919625
CAS No.: 79694-73-8
M. Wt: 228.24 g/mol
InChI Key: TUHIKGKUMGSBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methoxy group, a vinyl group, and a formyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-vinylphenylboronic acid with 3-furaldehyde in the presence of a palladium catalyst.

Another method involves the cyclization of 2-methoxy-5-vinylphenylacetylene with a suitable aldehyde precursor under acidic conditions. This method also provides good yields and is relatively straightforward .

Industrial Production Methods

Industrial production of 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the vinyl group can undergo electrophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde is unique due to the presence of both a methoxy group and a vinyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to other furan derivatives.

Properties

CAS No.

79694-73-8

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-(5-ethenyl-2-methoxyphenyl)furan-3-carbaldehyde

InChI

InChI=1S/C14H12O3/c1-3-10-4-5-13(16-2)12(6-10)14-7-11(8-15)9-17-14/h3-9H,1H2,2H3

InChI Key

TUHIKGKUMGSBPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C)C2=CC(=CO2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.